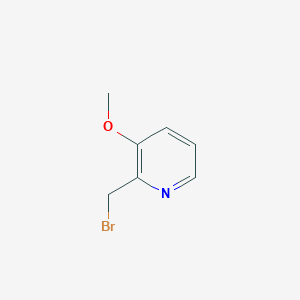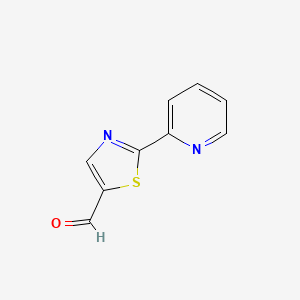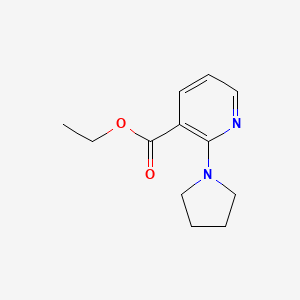![molecular formula C8H6BrN3O2 B1394968 6-溴吡唑并[1,5-a]嘧啶-2-羧酸甲酯 CAS No. 1005209-40-4](/img/structure/B1394968.png)
6-溴吡唑并[1,5-a]嘧啶-2-羧酸甲酯
概述
描述
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings
科学研究应用
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzyme inhibitory agents.
Material Science: Its unique photophysical properties make it useful in the development of new materials.
Biological Studies: The compound is used in studying enzyme interactions and cellular pathways.
作用机制
Target of Action
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have been shown to have significant impact in medicinal chemistry . The primary targets of these compounds are often associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets to induce changes that can lead to various biological effects . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Studies on similar compounds suggest that they may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may affect the inflammatory pathway.
Result of Action
Studies on similar compounds have shown that they can exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate on cells are diverse and depend on the specific cellular context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival . Additionally, this compound may induce apoptosis in certain cell types by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access. Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and can lead to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds in the experimental system . Long-term studies have shown that Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate may cause toxic or adverse effects, such as tissue damage or organ dysfunction .
Metabolic Pathways
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may localize to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-aminopyrazole with β-dicarbonyl compounds under specific conditions to form the pyrazolo[1,5-a]pyrimidine core . The bromination at the 6-position and esterification at the 2-carboxylate position are achieved through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using microwave irradiation or continuous flow techniques to enhance reaction efficiency .
化学反应分析
Types of Reactions
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form C-C bonds with various partners.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- 2,6-Dibromopyrazolo[1,5-a]pyrimidine
Uniqueness
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group at the 2-position and bromine at the 6-position allow for versatile functionalization, making it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDSBMSESLQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677763 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-40-4 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














